molecular formula C14H11FO3 B6356860 5-Fluoro-2-(4-methoxyphenyl)benzoic acid CAS No. 1181566-86-8

5-Fluoro-2-(4-methoxyphenyl)benzoic acid

Cat. No.: B6356860
CAS No.: 1181566-86-8
M. Wt: 246.23 g/mol
InChI Key: WWBWEPAANZUDOU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methoxyphenyl)benzoic acid is a benzoic acid derivative featuring a fluorine atom at the 5-position and a 4-methoxyphenyl group at the 2-position of the aromatic ring.

Properties

IUPAC Name

5-fluoro-2-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBWEPAANZUDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653520
Record name 4-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181566-86-8
Record name 4-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a boronic acid derivative and a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The methoxy group increases its lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties and structural features of 5-Fluoro-2-(4-methoxyphenyl)benzoic acid and its analogs:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features
This compound 4-methoxyphenyl, F 261 (estimated) 216–218 High melting point, aromatic interactions
5-Chloro-2-(4-methoxyphenyl)benzoic acid (3a ) 4-methoxyphenyl, Cl 277 198–200 Lower melting point due to Cl substitution
2-((4-Methoxyphenyl)amino)-5-(trifluoromethyl)benzoic acid (3b ) 4-methoxyphenyl, CF3 311 186–190 Bulky CF3 group reduces crystallinity
5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid 3-(octyloxy)benzamido, F N/A N/A Potent antibacterial (ED50 ~0.15 μg/mL)
4-Amino-2-fluoro-5-methoxybenzoic acid Amino, F, 5-methoxy 185.15 N/A Enhanced solubility via amino group

Key Observations:

  • Substituent Effects on Melting Points : Fluorine substituents (as in 3c ) correlate with higher melting points (216–218°C) compared to chloro (3a , 198–200°C) or trifluoromethyl (3b , 186–190°C) analogs. This suggests that smaller, electronegative groups improve crystal packing .
  • Bioactivity : The introduction of bulky groups, such as 3-(octyloxy)benzamido in , enhances antibacterial potency (ED50 ~0.15 μg/mL) by increasing lipophilicity and membrane penetration . In contrast, the 4-methoxyphenyl group in the target compound may balance hydrophobicity and aromatic π-π interactions.
  • Acidity and Solubility: The carboxylic acid group in benzoic acid derivatives confers acidity (pKa ~4.2), while substituents like methoxy (electron-donating) or fluorine (electron-withdrawing) modulate electronic effects. For example, the amino group in 4-Amino-2-fluoro-5-methoxybenzoic acid increases solubility in acidic environments .

Biological Activity

5-Fluoro-2-(4-methoxyphenyl)benzoic acid is an organic compound with significant biological activity, primarily attributed to its unique chemical structure. This compound, characterized by a fluorine atom at the second position and a 4-methoxyphenyl group, has been the focus of various studies aimed at understanding its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

  • Molecular Formula : C14H11FO3
  • Molecular Weight : 246.24 g/mol
  • Structure : The compound consists of a benzoic acid backbone modified by the presence of a fluorine atom and a methoxy group, which play crucial roles in its biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of fluorine enhances its metabolic stability and binding affinity, while the methoxy group may improve selectivity towards specific biological pathways. Research indicates that this compound can modulate inflammatory responses and may inhibit certain enzymes associated with cancer progression .

Anti-inflammatory Properties

Studies have shown that this compound exhibits notable anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines and reduce inflammation through various signaling pathways. Preliminary investigations suggest that it may interact with receptors involved in inflammatory processes, potentially acting as an inhibitor .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This action suggests a potential mechanism for inducing apoptosis in cancer cells. In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines, including HeLa cells .

Case Studies and Research Findings

  • Inhibition of Tubulin Polymerization :
    • A study highlighted the ability of this compound to inhibit tubulin polymerization, which is critical for cancer cell division. The IC50 values ranged from low micromolar concentrations, indicating potent activity against cancer cells .
  • Cytotoxicity in Cancer Cells :
    • In vitro assays revealed that this compound significantly reduced cell proliferation in several cancer models, showcasing its potential as an anticancer agent .
  • Inflammatory Response Modulation :
    • Experimental data showed that treatment with this compound led to a decrease in TNF-alpha production in LPS-stimulated macrophages, suggesting its utility in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundFluorine and methoxy groupsAnti-inflammatory, anticancer
5-Fluoro-2-methoxybenzoic acidFluorine atom onlyModerate anti-inflammatory activity
5-Fluoro-2-(2-methoxyphenyl)benzoic acidDifferent methoxy positioningLimited biological activity

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